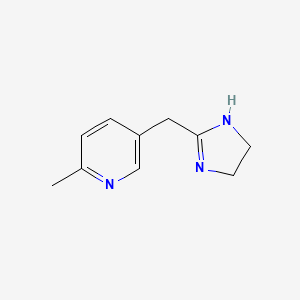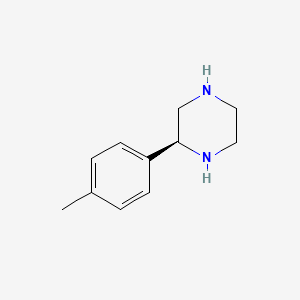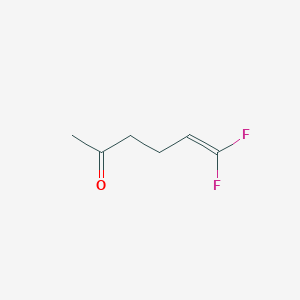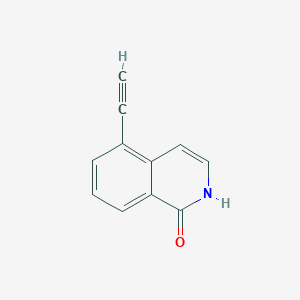
5-Ethynylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The ethynyl group attached to the isoquinoline ring introduces unique chemical properties, making this compound a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis often begins with isoquinoline or its derivatives.
Functionalization: Introduction of the ethynyl group can be achieved through various methods, such as Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Cyclization: The cyclization step forms the isoquinoline ring, which can be achieved through intramolecular reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactions and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce ethyl derivatives.
Aplicaciones Científicas De Investigación
5-Ethynylisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Ethynylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound, lacking the ethynyl group.
5-Ethylisoquinolin-1(2H)-one: Similar structure but with an ethyl group instead of an ethynyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Uniqueness
5-Ethynylisoquinolin-1(2H)-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering different properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H7NO |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
5-ethynyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H7NO/c1-2-8-4-3-5-10-9(8)6-7-12-11(10)13/h1,3-7H,(H,12,13) |
Clave InChI |
AEBASEXSOJFPDH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2C=CNC(=O)C2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)


![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)

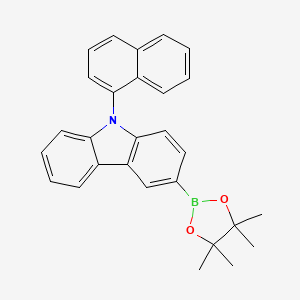
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)

![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)
